Methylcycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcycloheptane is an organic compound with the molecular formula C8H16. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a derivative of cycloheptane, where one hydrogen atom is replaced by a methyl group. This compound is known for its stability and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran or dimethyl sulfoxide.
Another method involves the hydrogenation of methylcycloheptene, which can be obtained through the dehydration of methylcycloheptanol. The hydrogenation process requires a catalyst such as palladium on carbon or platinum oxide and is carried out under high pressure and temperature.
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of methylcycloheptene. The process involves the use of a fixed-bed reactor with a palladium or platinum catalyst. The reaction is conducted at elevated temperatures (200-300°C) and pressures (20-50 atm) to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methylcycloheptane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylcycloheptanone or methylcycloheptanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where this compound reacts with halogens (chlorine or bromine) under UV light to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light.
Major Products Formed
Oxidation: Methylcycloheptanone, methylcycloheptanol.
Reduction: Cycloheptane (if complete reduction occurs).
Substitution: Methylcycloheptyl chloride or bromide.
Scientific Research Applications
Methylcycloheptane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and catalysis studies.
Biology: In studies involving lipid membranes and hydrophobic interactions due to its non-polar nature.
Medicine: As a model compound in pharmacokinetic studies to understand the behavior of cycloalkane derivatives in biological systems.
Industry: In the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of methylcycloheptane primarily involves its interactions with other molecules through hydrophobic and van der Waals forces. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions used. The molecular targets and pathways involved depend on the specific application and reaction environment.
Comparison with Similar Compounds
Similar Compounds
Cycloheptane: The parent compound of methylcycloheptane, lacking the methyl group.
Methylcyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctane: An eight-membered ring compound with similar chemical properties.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to six- or eight-membered rings. This uniqueness influences its reactivity and interactions in chemical and biological systems, making it valuable for specific applications where other cycloalkanes may not be suitable.
Properties
IUPAC Name |
methylcycloheptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNXHKOJHMOHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194176 |
Source
|
Record name | Cycloheptane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4126-78-7 |
Source
|
Record name | Cycloheptane, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.